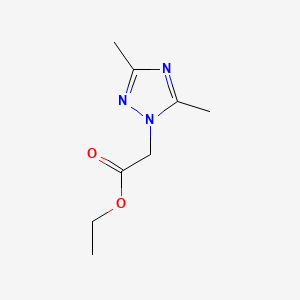

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

Beschreibung

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is a triazole-based ester derivative characterized by a 1,2,4-triazole ring substituted with two methyl groups at the 3- and 5-positions. The compound features an ethyl acetate group linked to the triazole nitrogen, contributing to its lipophilic properties. Such methods are commonly employed for preparing structurally related triazole derivatives.

Eigenschaften

IUPAC Name |

ethyl 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-4-13-8(12)5-11-7(3)9-6(2)10-11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGOVALFRNBOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=NC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733998 | |

| Record name | Ethyl (3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248438-81-4 | |

| Record name | Ethyl (3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acidic or basic hydrolysis conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Triazole N-oxides

Reduction: Dihydrotriazole derivatives

Substitution: Carboxylic acids or different esters

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.

Materials Science: It is used in the development of novel materials with unique properties, such as corrosion inhibitors and polymer additives.

Wirkmechanismus

The mechanism of action of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate depends on its application:

Medicinal Chemistry: The compound may inhibit specific enzymes or receptors in pathogens, leading to their death or inhibition of growth.

Agriculture: It may act as an enzyme inhibitor in pests or weeds, leading to their death or reduced growth.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Methyl vs. Ester vs. Acid: Ethyl/methyl esters (C₈H₁₂N₃O₂ and C₇H₁₀N₃O₂) enhance lipophilicity, making these compounds suitable for membrane penetration in bioactive molecules. The free acid (C₆H₈N₃O₂) and its hydrochloride salt (C₆H₁₀ClN₃O₂) improve aqueous solubility, critical for drug delivery .

Synthetic Flexibility :

- The ethyl ester variant (target compound) offers a balance between stability and reactivity, as esters are less prone to hydrolysis under basic conditions compared to methyl esters .

Crystallographic Insights :

- While crystallographic data for the target compound is absent in the evidence, software tools like SHELX and ORTEP-3 (used in structural determination of similar triazoles) suggest that analogs with bulky substituents (e.g., bromine) may exhibit distinct packing modes or hydrogen-bonding networks .

Biologische Aktivität

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate has the molecular formula and is synthesized through the reaction of 3,5-dimethyl-1H-1,2,4-triazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate. This process facilitates a nucleophilic substitution reaction that yields the desired ester compound .

Biological Activity Overview

The biological activity of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate can be categorized into several key areas:

1. Antimicrobial Activity

- Mechanism : The compound exhibits antimicrobial properties by inhibiting specific enzymes or receptors in pathogens. This leads to the death or growth inhibition of bacteria and fungi .

- Case Studies : In studies against the ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics), Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate demonstrated promising antibacterial activity .

2. Anticancer Properties

- Mechanism : The compound may induce reactive oxygen species (ROS) generation in cancer cells, leading to apoptosis. Its structure allows it to interact with various cellular targets including enzymes and receptors involved in cancer progression .

- Research Findings : In vitro studies have shown that derivatives containing the triazole moiety exhibit significant anticancer activity against various cancer cell lines including MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .

3. Agricultural Applications

- Use as Pesticide : Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is being explored for its potential as a pesticide due to its ability to inhibit specific enzymes in pests and weeds .

The mechanism by which Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate exerts its biological effects varies depending on its application:

Antimicrobial Mechanism

The compound acts as an enzyme inhibitor in microbial cells. By disrupting critical metabolic pathways, it prevents the growth and replication of pathogens.

Anticancer Mechanism

In cancer cells, the compound's ability to generate ROS leads to oxidative stress that triggers apoptotic pathways. The interaction with specific molecular targets enhances its efficacy against various cancers .

Data Summary

| Biological Activity | Mechanism of Action | Notable Findings |

|---|---|---|

| Antimicrobial | Enzyme inhibition | Effective against ESKAPE pathogens |

| Anticancer | ROS generation leading to apoptosis | Significant activity against breast and colon cancer cell lines |

| Agricultural | Enzyme inhibition in pests | Potential use as a pesticide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.